Cas no 26231-89-0 (3-(3-hydroxyphenyl)prop-2-enal)

3-(3-hydroxyphenyl)prop-2-enal 化学的及び物理的性質
名前と識別子
-
- 2-Propenal, 3-(3-hydroxyphenyl)-, (2E)-
- 3-(3-hydroxyphenyl)prop-2-enal
- Cinnamaldehyde deriv. IIb
- EN300-1246694
- (E)-3-(3-hydroxyphenyl)acrylaldehyde
- DCHPWNOJPJRSEA-DUXPYHPUSA-N
- (2E)-3-(3-hydroxyphenyl)prop-2-enal
- 3-(3-Hydroxyphenyl)acrylaldehyde
- CS-0349904
- CHEMBL53932
- BDBM7569
- 26231-89-0
-
- インチ: InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-7,11H/b4-2+
- InChIKey: DCHPWNOJPJRSEA-DUXPYHPUSA-N
- ほほえんだ: C1=CC(=CC(=C1)O)C=CC=O
計算された属性
- せいみつぶんしりょう: 148.05244
- どういたいしつりょう: 148.052429494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 37.3
3-(3-hydroxyphenyl)prop-2-enal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1246694-1.0g |
3-(3-hydroxyphenyl)prop-2-enal |
26231-89-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1246694-10000mg |
3-(3-hydroxyphenyl)prop-2-enal |
26231-89-0 | 10000mg |
$1778.0 | 2023-10-02 | ||
Enamine | EN300-1246694-50mg |
3-(3-hydroxyphenyl)prop-2-enal |
26231-89-0 | 50mg |
$348.0 | 2023-10-02 | ||
Enamine | EN300-1246694-100mg |
3-(3-hydroxyphenyl)prop-2-enal |
26231-89-0 | 100mg |
$364.0 | 2023-10-02 | ||
Enamine | EN300-1246694-500mg |
3-(3-hydroxyphenyl)prop-2-enal |
26231-89-0 | 500mg |
$397.0 | 2023-10-02 | ||
Enamine | EN300-1246694-2500mg |
3-(3-hydroxyphenyl)prop-2-enal |
26231-89-0 | 2500mg |
$810.0 | 2023-10-02 | ||
Enamine | EN300-1246694-1000mg |
3-(3-hydroxyphenyl)prop-2-enal |
26231-89-0 | 1000mg |
$414.0 | 2023-10-02 | ||
Enamine | EN300-1246694-5000mg |
3-(3-hydroxyphenyl)prop-2-enal |
26231-89-0 | 5000mg |
$1199.0 | 2023-10-02 | ||
Enamine | EN300-1246694-250mg |
3-(3-hydroxyphenyl)prop-2-enal |
26231-89-0 | 250mg |
$381.0 | 2023-10-02 |
3-(3-hydroxyphenyl)prop-2-enal 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
3-(3-hydroxyphenyl)prop-2-enalに関する追加情報
Comprehensive Analysis of 3-(3-hydroxyphenyl)prop-2-enal (CAS No. 26231-89-0): Properties, Applications, and Industry Trends
3-(3-hydroxyphenyl)prop-2-enal (CAS No. 26231-89-0), also known as 3-hydroxycinnamaldehyde, is a bioactive aromatic aldehyde with a growing presence in pharmaceutical, cosmetic, and flavor industries. This compound features a phenolic hydroxyl group conjugated to an α,β-unsaturated aldehyde moiety, granting it unique chemical reactivity and biological properties. Recent studies highlight its potential as a natural antioxidant and anti-inflammatory agent, aligning with the global demand for plant-derived bioactive compounds.
The molecular structure of 3-(3-hydroxyphenyl)prop-2-enal enables diverse applications. In fragrances, its cinnamaldehyde-like aroma makes it valuable for perfumery, while its Maillard reaction participation enhances food flavor profiles. Researchers are increasingly exploring its role in skincare formulations, where its tyrosinase inhibition activity may address hyperpigmentation – a top-searched concern in cosmetic science. The compound’s electrophilic carbonyl group also facilitates covalent binding to proteins, a property leveraged in drug design for targeted therapies.
Synthetic routes to CAS No. 26231-89-0 typically involve Claisen-Schmidt condensation between 3-hydroxybenzaldehyde and acetaldehyde, followed by purification via chromatographic techniques. Advanced methods employing green chemistry principles (a trending topic in sustainable synthesis) now utilize biocatalysts or microwave-assisted reactions to improve yields. Analytical characterization commonly combines HPLC-UV, GC-MS, and NMR spectroscopy, with the aldehyde proton appearing characteristically downfield at 9-10 ppm in 1H NMR spectra.
Market trends show rising interest in 3-hydroxycinnamaldehyde derivatives for nutraceutical applications, particularly as AGEs (advanced glycation end-products) inhibitors – a hot topic in anti-aging research. Its chelating capacity toward metal ions contributes to both food preservation and cosmetic stabilization. In material science, the compound serves as a precursor for bio-based polymers, responding to the industry’s shift toward sustainable materials.
Quality control of 26231-89-0 requires strict monitoring of isomeric impurities and oxidation products. Current good manufacturing practices (cGMP) recommend storage under nitrogen atmosphere at ≤-20°C to prevent radical polymerization. Regulatory status varies by application: while generally recognized as safe (GRAS) for flavor use, its dermal compatibility in cosmetics requires additional safety assessments – a frequent query among formulators.
Emerging research directions include structure-activity relationship (SAR) studies to optimize its bioavailability, and nanoencapsulation techniques to enhance stability. The compound’s multitarget pharmacology makes it particularly interesting for network pharmacology approaches, an innovative strategy gaining traction in drug discovery. With increasing patent filings involving 3-(3-hydroxyphenyl)prop-2-enal derivatives, this molecule represents a promising scaffold for future biomedical innovations.
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